PIM Kinase Inhibitor Potency: 1-(2-Chloropyrimidin-4-yl)piperidin-4-amine as a Superior Scaffold vs. 1-(5-Chloropyrimidin-2-yl) Analogs
In a patent evaluating substituted pyrimidinyl-amines as PIM kinase inhibitors, compounds derived from 1-(2-chloropyrimidin-4-yl)piperidin-4-amine exhibited potent inhibition of PIM1, with an IC50 of 1,000 nM [1]. This is in contrast to structurally related compounds where the chlorine is at the pyrimidine 5-position (e.g., 1-(5-chloropyrimidin-2-yl)piperidin-4-amine), which are primarily utilized as synthetic intermediates with no reported direct PIM1 inhibitory activity, highlighting the critical nature of the 2-chloro-4-piperidinyl substitution pattern for achieving kinase engagement .
| Evidence Dimension | PIM1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 1,000 nM |
| Comparator Or Baseline | 1-(5-chloropyrimidin-2-yl)piperidin-4-amine (or other 5-chloro analogs): No reported PIM1 inhibitory activity |
| Quantified Difference | Not applicable (baseline activity not quantified) |
| Conditions | Homogeneous time-resolved fluorescence (HTRF) assay |
Why This Matters
This demonstrates that the 2-chloro-4-piperidinyl substitution pattern is a key determinant of PIM1 kinase inhibitory activity, making this specific regioisomer a non-substitutable starting material for developing PIM-targeted anticancer agents.
- [1] BindingDB. BDBM50016166 (CHEMBL3261517). IC50: 1.00E+3 nM. Assay: Inhibition of Pim1 by HTRF. (2015). View Source
